

GSK-5959's potential as a chemical probe for studying BRPF1.

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Compound of Interest

Compound Name: GSK-5959

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An In-depth Technical Guide to **GSK-5959** as a Chemical Probe for BRPF1

Introduction to BRPF1: A Key Epigenetic Regulator

Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a critical scaffolding protein involved in epigenetic regulation. It is a key component of several histone acetyltransferase (HAT) complexes, most notably the MOZ/MORF and HBO1 complexes.[1][2][3] BRPF1's function is central to chromatin remodeling and gene transcription. It contains multiple domains, including a bromodomain, two PHD fingers, and a PWWP domain, which allow it to recognize and bind to specific epigenetic marks on histone proteins.[1][3]

The bromodomain of BRPF1 specifically recognizes acetylated lysine residues on histone tails. [2] By anchoring the HAT complex to chromatin, BRPF1 facilitates the acetylation of histone H3 at key positions, such as lysine 9 (H3K9ac), lysine 14 (H3K14ac), and lysine 23 (H3K23ac).[3] This process leads to a more open chromatin structure, making genes accessible for transcription and playing a vital role in cellular processes like proliferation, differentiation, and survival. Due to its fundamental role, dysregulation of BRPF1 has been implicated in various diseases, including developmental disorders and several types of cancer, such as leukemia and liver cancer.[1][3]

GSK-5959: A Selective Chemical Probe for BRPF1

GSK-5959 is a potent, selective, and cell-permeable small molecule inhibitor that targets the bromodomain of BRPF1.[4][5][6] Developed as a chemical probe, it serves as an invaluable

tool for researchers to investigate the biological functions of BRPF1. By specifically blocking the interaction between the BRPF1 bromodomain and acetylated histones, **GSK-5959** allows for the elucidation of the downstream consequences of inhibiting this pathway.^[6] Its high selectivity against other bromodomains, including the closely related BRPF2/3 and the well-studied BET family, makes it a precise instrument for dissecting the specific roles of BRPF1.^[4]^[6]^[7]

Data Presentation

Table 1: In Vitro Potency of GSK-5959 against BRPF1

Assay Type	Parameter	Value	Reference(s)
TR-FRET Binding Assay	IC ₅₀	80 nM	^[4] ^[5] ^[6] ^[7] ^[8] ^[9]
TR-FRET Binding Assay	pIC ₅₀	7.1	^[7] ^[8]
BROMOScan Assay	Inhibition	10 nM	^[7] ^[10] ^[11]

Table 2: Cellular Activity of GSK-5959

Assay Type	Parameter	Value	Description	Reference(s)
NanoBRET Assay	EC ₅₀	0.98 μM	Measures target engagement and disruption of BRPF1-histone H3.3 interaction in living cells.	^[4] ^[5] ^[9]

Table 3: Selectivity Profile of GSK-5959

Target Bromodomain	Selectivity vs. BRPF1	pIC ₅₀	Assay Type	Reference(s)
BRPF2	~90-100 fold	5.1 - 5.2	BROMOscan, TR-FRET	[4] [7] [8] [10] [11]
BRPF3	>1000 fold	< 4.5	TR-FRET	[4] [7] [8]
BET Family (e.g., BRD4)	>500 fold	< 4.3	BROMOscan, TR-FRET	[7] [8] [10] [11]
Panel of 35 other bromodomains	>100 fold	-	TR-FRET, BROMOscan	[4] [5] [6] [7]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This biochemical assay is used to quantify the binding affinity of **GSK-5959** to the BRPF1 bromodomain.

- Principle: The assay measures the proximity between a donor fluorophore (e.g., Terbium-labeled anti-His antibody bound to His-tagged BRPF1) and an acceptor fluorophore (e.g., a biotinylated histone peptide ligand bound to Streptavidin-d2). When the BRPF1-ligand complex forms, excitation of the donor results in energy transfer to the acceptor, which then emits a signal. **GSK-5959** competes with the ligand for binding to BRPF1, disrupting FRET.
- Methodology:
 - Recombinant His-tagged BRPF1 bromodomain is incubated with a biotinylated acetylated histone peptide (e.g., H3K14ac).
 - Serial dilutions of **GSK-5959** or DMSO (vehicle control) are added to the mixture.
 - A Terbium-cryptate labeled anti-His antibody (donor) and Streptavidin-d2 (acceptor) are added.
 - The plate is incubated to allow the reaction to reach equilibrium.

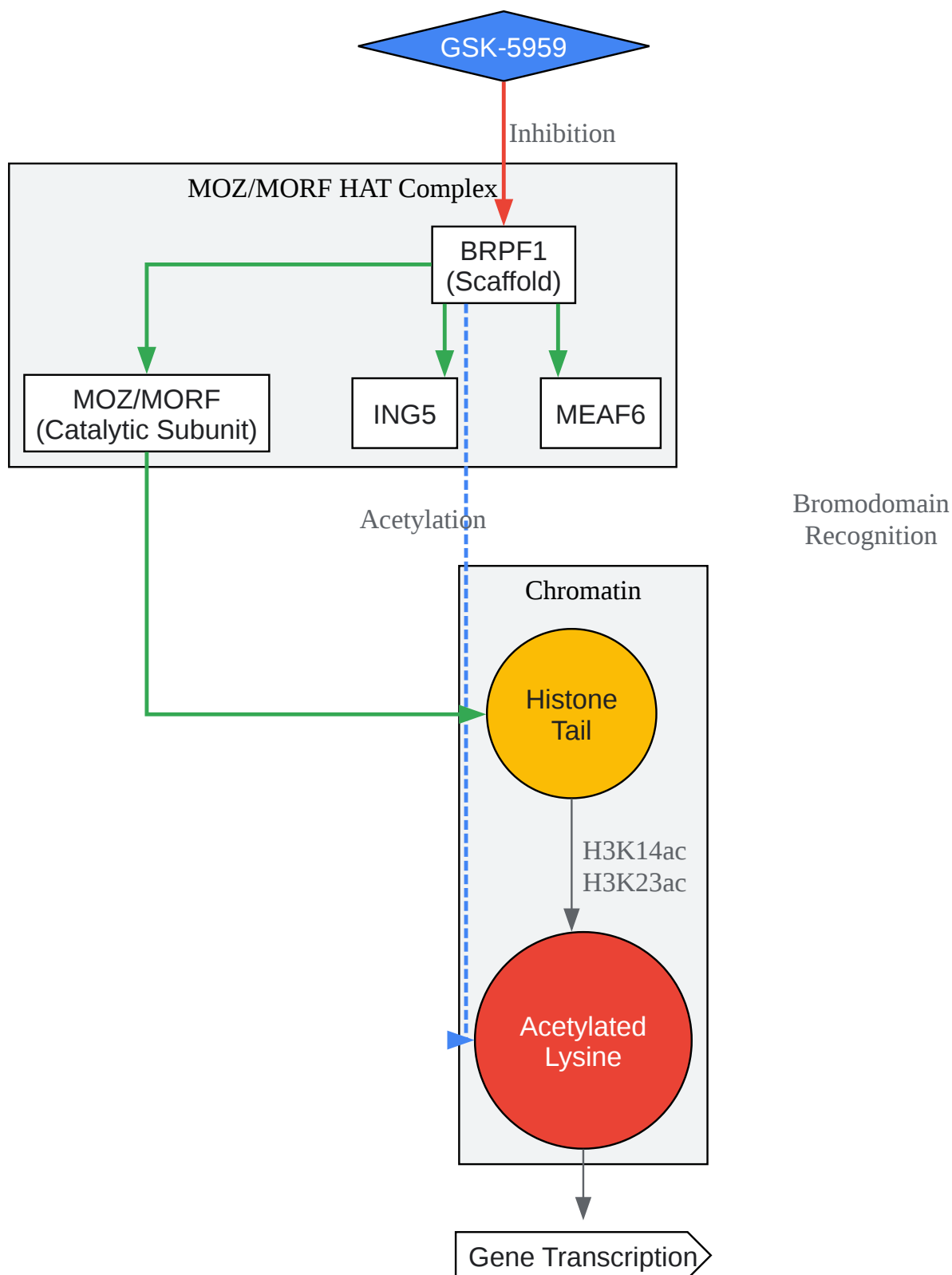
- The fluorescence is read at two wavelengths (for the acceptor and donor) using a TR-FRET-compatible plate reader.
- The ratio of the two emission signals is calculated, and IC_{50} values are determined by plotting the signal ratio against the inhibitor concentration.

NanoBRET™ Target Engagement Assay

This assay is employed to confirm the cell permeability of **GSK-5959** and measure its engagement with BRPF1 in a cellular context.^{[4][5][9]}

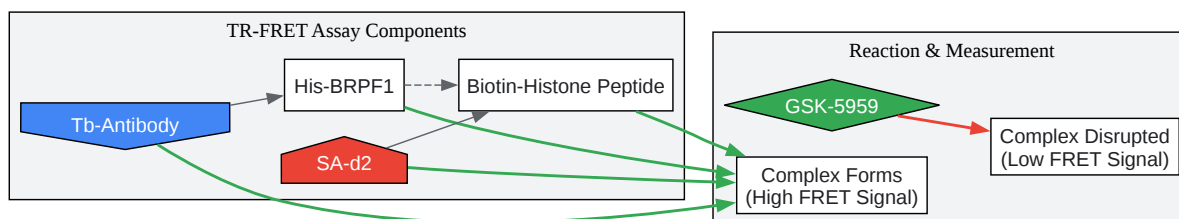
- Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure protein-protein interactions in living cells. The BRPF1 protein is fused to a NanoLuc® luciferase (energy donor), and a histone protein (e.g., H3.3) is fused to a HaloTag® protein, which is then labeled with a fluorescent NanoBRET™ 618 ligand (energy acceptor). When BRPF1 binds to the histone, the donor and acceptor are in close proximity, and a BRET signal is generated. **GSK-5959** enters the cell and disrupts this interaction, leading to a decrease in the BRET signal.
- Methodology:
 - HEK293 cells are co-transfected with plasmids expressing NanoLuc®-BRPF1 and HaloTag®-H3.3.
 - Transfected cells are seeded into 96-well plates.
 - The HaloTag®-H3.3 is labeled by incubating the cells with the fluorescent NanoBRET™ 618 ligand.
 - Serial dilutions of **GSK-5959** are added to the wells.
 - The NanoLuc® substrate (furimazine) is added to initiate the bioluminescent reaction.
 - The plate is immediately read on a luminometer capable of detecting both donor (460 nm) and acceptor (618 nm) emission signals.
 - The BRET ratio is calculated, and EC_{50} values are determined from the concentration-response curve.

Mandatory Visualizations



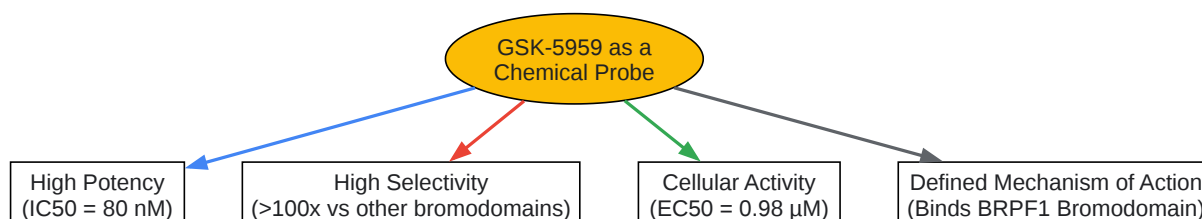
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Caption: BRPF1 signaling pathway and the inhibitory action of **GSK-5959**.



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Caption: Experimental workflow for the TR-FRET binding assay.



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Caption: Core attributes establishing **GSK-5959** as a chemical probe.

Discussion: **GSK-5959**'s Utility as a Chemical Probe

GSK-5959 meets the critical criteria for a high-quality chemical probe. It demonstrates sub-micromolar potency against BRPF1 in biochemical assays and confirmed target engagement in living cells.^{[4][5][7][8]} Its excellent selectivity profile ensures that observed biological effects can be confidently attributed to the inhibition of BRPF1 rather than off-target interactions, particularly with the highly studied BET bromodomains.^{[7][8][10][11]} The availability of a co-

crystal structure (PDB: 4UYE) provides atomic-level detail of its binding mode, further solidifying its mechanism of action.[8]

However, it is important for researchers to note that **GSK-5959** has been superseded by a next-generation probe, GSK6853.[8] GSK6853 was developed from the same chemical series and exhibits improved solubility and cellular activity, making it more suitable for a broader range of cellular and potentially in vivo studies.[8] Nevertheless, **GSK-5959** remains a valid and important tool, and the data generated using it laid the foundation for the development of more advanced BRPF1 inhibitors.

Conclusion

GSK-5959 is a well-characterized, potent, and selective chemical probe for the BRPF1 bromodomain. It has been instrumental in enabling the study of BRPF1's role in health and disease. Through its use in biochemical and cellular assays, researchers can effectively probe the downstream pathways regulated by BRPF1's interaction with acetylated chromatin. While newer probes with enhanced properties are now available, this guide provides the core technical information that underpins the utility and application of **GSK-5959** for professionals in epigenetic research and drug development.

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